1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one
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Description
This compound is a complex organic molecule with a molecular weight of 328.44 . It has a solid physical form and should be stored in a dry place, preferably in a freezer under -20C .
Synthesis Analysis
The synthesis of similar compounds involves the use of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C . The resulting mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, in the synthesis process, it reacts with 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid .Physical and Chemical Properties Analysis
The compound has a solid physical form and should be stored in a dry place, preferably in a freezer under -20C . It has a molecular weight of 328.44 .Safety and Hazards
Properties
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-3-13(17)16-6-4-12(5-7-16)15-10-8-14(2)9-11-15/h3,12H,1,4-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCBAONJAXLZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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